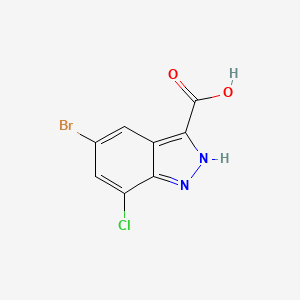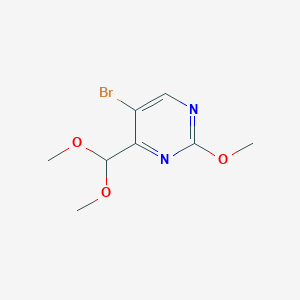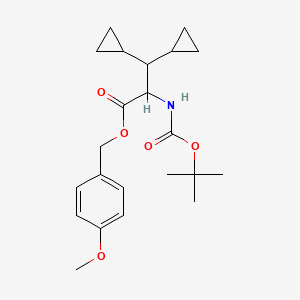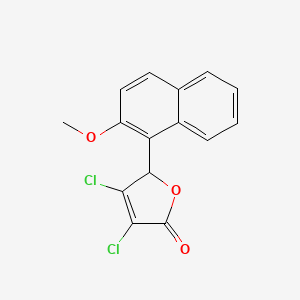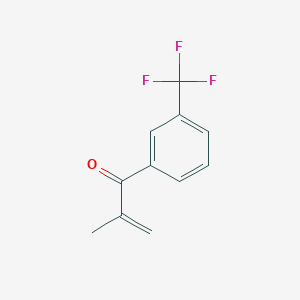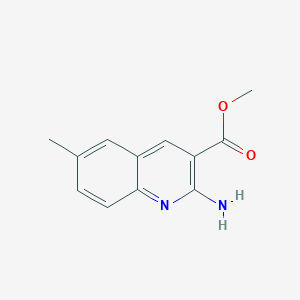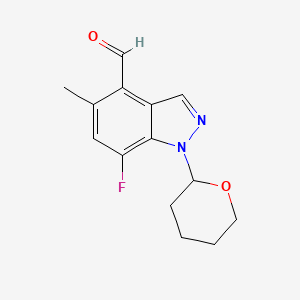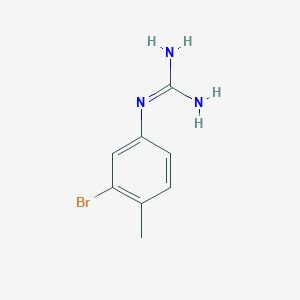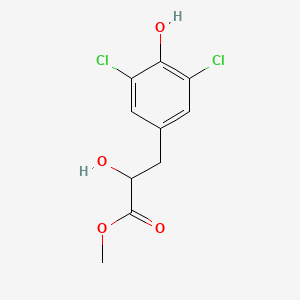
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl ester group, two chlorine atoms, and a hydroxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:
Starting Material Preparation: The starting material, 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, is synthesized through the chlorination of 4-hydroxyphenylpropanoic acid.
Esterification: The acid is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3,5-dichloro-4-oxophenyl)-2-hydroxypropanoate.
Reduction: Formation of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(3,5-dichloro-4-aminophenyl)-2-hydroxypropanoate.
科学的研究の応用
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Uniqueness
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate stands out due to its specific substitution pattern and the presence of both hydroxy and ester functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H10Cl2O4 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3 |
InChIキー |
MEWFSQCZBGDDTR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


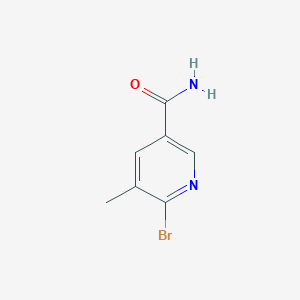
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

